2-(1-hydroxycyclopentyl)acetonitrile
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Overview
Description
2-(1-Hydroxycyclopentyl)acetonitrile is an organic compound with the molecular formula C8H13NO. It features a cyclopentane ring with a hydroxyl group at the first position and an acetonitrile group attached to the second carbon. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation of Cyclopentylacetonitrile: One common synthetic route involves the hydroxylation of cyclopentylacetonitrile using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like palladium on carbon (Pd/C).
Grignard Reaction: Another method involves the reaction of cyclopentyl magnesium bromide (a Grignard reagent) with formaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The hydroxyl group can participate in substitution reactions, such as converting to esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), catalytic amounts of palladium on carbon (Pd/C).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Acid chlorides or anhydrides for esterification, and alkyl halides for etherification.
Major Products Formed:
Oxidation: Cyclopentanecarboxylic acid or cyclopentanone.
Reduction: Cyclopentylamine.
Substitution: Esters or ethers depending on the reagents used.
Scientific Research Applications
2-(1-Hydroxycyclopentyl)acetonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Research explores its potential as a precursor for pharmaceuticals targeting various diseases.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1-hydroxycyclopentyl)acetonitrile exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Cyclopentylacetic acid
Cyclopentylamine
Cyclopentanone
Uniqueness: 2-(1-Hydroxycyclopentyl)acetonitrile is unique due to its combination of hydroxyl and nitrile functional groups on the cyclopentane ring, which provides versatility in chemical reactions and applications compared to its similar counterparts.
This compound's diverse applications and unique chemical properties make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
2-(1-hydroxycyclopentyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZCCERSJXVXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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